molecular formula C19H27N5O3S B2518820 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034337-33-0

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Katalognummer B2518820
CAS-Nummer: 2034337-33-0
Molekulargewicht: 405.52
InChI-Schlüssel: ZVUWGRYTISGHPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to the class of arylsulfonamide derivatives of (aryloxy)ethyl piperidines. These compounds have been studied for their potential as selective ligands for the 5-HT7 receptor, which is implicated in central nervous system (CNS) disorders. The N-alkylation of the sulfonamide moiety has been identified as a strategy to either enhance selectivity for the 5-HT7 receptor or to create multifunctional agents with a polypharmacological profile .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the conversion of piperidine carboxylic acids to their corresponding β-keto esters. These esters are then treated with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. Further reaction with N-mono-substituted hydrazines yields the target compounds, such as 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Tautomeric NH-pyrazoles can also be N-alkylated to produce derivatives like 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Although the exact synthesis of the compound is not detailed, the methodologies applied to similar compounds suggest a multi-step synthetic route involving protection/deprotection strategies and selective functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). These techniques confirm the presence of the piperidine ring, the pyrazole moiety, and the sulfonamide group, which are key structural features in this class of compounds . The molecular structure is crucial for the interaction with biological targets, such as the 5-HT7 receptor, and influences the pharmacological profile of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the sulfonamide, which can undergo N-alkylation to modify the pharmacological properties. The pyrazole ring is another reactive site that can be modified to alter the compound's biological activity. In the context of the compound , these reactions are likely to be critical for achieving the desired selectivity and efficacy as a ligand for CNS receptors .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide" are not directly reported, related compounds exhibit properties that are significant for their biological activity. These properties include solubility, stability, and the ability to cross biological membranes, which are essential for their potential therapeutic application. The safety indices of similar compounds have been evaluated, indicating acceptable safety profiles for further development as antimycobacterial agents .

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacophore Models

Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has provided insights into their molecular interactions with cannabinoid receptors. These studies utilize conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models to understand binding interactions, which can be crucial for developing new therapeutic agents targeting the CB1 receptor (Shim et al., 2002).

Antimicrobial and Antituberculosis Activity

Compounds with structural similarities have shown promising activity against Mycobacterium tuberculosis. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro antituberculosis activity. One of the compounds demonstrated significant activity against all test strains, highlighting the potential of such molecules in combating tuberculosis and other bacterial infections (Jeankumar et al., 2013).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds represent a potential class of therapeutic agents with dual anticancer and anti-inflammatory properties, which could be beneficial for treating diseases where inflammation plays a key role in the pathogenesis (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds, such as isoxazolines and isoxazoles, from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, provides a foundation for the development of new molecules with potential therapeutic applications. These synthetic pathways offer a versatile approach to creating a variety of heterocyclic compounds that could serve as the basis for further pharmacological exploration (Rahmouni et al., 2014).

Eigenschaften

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-14-17(15(2)24(22-14)18-6-4-5-10-20-18)7-11-21-19(25)16-8-12-23(13-9-16)28(3,26)27/h4-6,10,16H,7-9,11-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUWGRYTISGHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.